Ardisenone

Description

Structural Elucidation and Molecular Characterization of Ardisenone

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

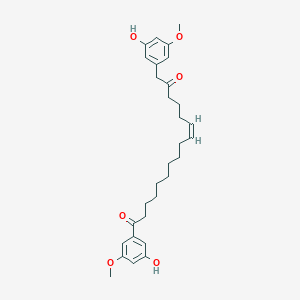

This compound possesses the systematic International Union of Pure and Applied Chemistry name (Z)-1,16-bis(3-hydroxy-5-methoxyphenyl)hexadec-10-ene-1,15-dione, which accurately reflects its complex molecular structure and stereochemical configuration. The compound is registered under Chemical Abstracts Service number 190064-85-8, providing a unique identifier for scientific databases and chemical literature. The molecular formula C30H40O6 indicates the presence of thirty carbon atoms, forty hydrogen atoms, and six oxygen atoms, yielding a molecular weight of 496.6 grams per mole.

The compound belongs to the broader classification of organic oxygen compounds, specifically categorized under organooxygen compounds within the carbonyl compounds family. More precisely, this compound is classified as a phenylketone, falling under the subcategory of alkyl-phenylketones due to its characteristic structural features. This classification system reflects the compound's dual nature, combining aromatic phenolic moieties with aliphatic ketone functionalities.

The International Chemical Identifier string for this compound is InChI=1S/C30H40O6/c1-35-28-18-23(17-26(32)21-28)16-25(31)14-12-10-8-6-4-3-5-7-9-11-13-15-30(34)24-19-27(33)22-29(20-24)36-2/h6,8,17-22,32-33H,3-5,7,9-16H2,1-2H3/b8-6-, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key MECWAKRVICEVGZ-VURMDHGXSA-N serves as a hashed version of the full International Chemical Identifier, facilitating rapid database searches and structural comparisons.

Alternative nomenclature systems recognize this compound under various synonyms, including 1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione, which emphasizes the compound's symmetrical nature and functional group arrangement. The Chemical Entities of Biological Interest database identifier CHEMBL463897 provides additional cross-referencing capabilities for biological activity databases.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits remarkable structural complexity, characterized by a symmetrical arrangement of two identical phenolic termini connected through an extended hexadecane chain containing a central double bond. Each phenolic terminus contains hydroxyl and methoxy substituents positioned at the 3 and 5 positions respectively, creating a 3-hydroxy-5-methoxyphenyl moiety. These aromatic rings are linked to the aliphatic chain through ketone functionalities at positions 1 and 15, establishing the fundamental structural framework of the molecule.

The central hexadecane chain features eighteen rotatable bonds, conferring significant conformational flexibility to the molecule. This flexibility is particularly important for understanding the compound's biological interactions and membrane permeability characteristics. The presence of six hydrogen bond acceptors and two hydrogen bond donors contributes to the molecule's capacity for intermolecular interactions.

Topological polar surface area calculations reveal a value of 93.10 square angstroms, indicating moderate polarity that influences the compound's solubility and bioavailability characteristics. The calculated logarithmic partition coefficient values, including XlogP of 6.70 and Atomic LogP of 6.96, suggest high lipophilicity, which affects the compound's pharmacokinetic properties.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, the compound's structural determination has relied primarily on advanced spectroscopic techniques. The absence of detailed crystallographic studies may be attributed to the compound's conformational flexibility and potential difficulties in obtaining suitable single crystals for X-ray analysis. The eighteen rotatable bonds within the molecule present significant challenges for crystallization processes, as the compound can adopt numerous conformational states in the solid phase.

Theoretical crystallographic predictions suggest that this compound would likely adopt extended conformations in the solid state, minimizing steric interactions between the bulky phenolic termini. The symmetrical nature of the molecule would be expected to facilitate crystal packing arrangements, potentially leading to centrosymmetric space groups. However, the Z-configuration of the central double bond introduces asymmetry that could influence crystal symmetry and packing motifs.

Computational modeling studies indicate that the molecule's preferred crystal packing would likely involve intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules, creating extended networks that stabilize the crystal structure. The methoxy groups would be expected to participate in weaker intermolecular interactions, contributing to the overall crystal stability through van der Waals forces.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy has played a crucial role in elucidating the structural details of this compound, providing definitive evidence for its molecular architecture and stereochemical configuration. The initial structural determination relied extensively on both one-dimensional and two-dimensional nuclear magnetic resonance techniques to establish connectivity patterns and spatial relationships within the molecule.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the presence of the phenolic aromatic protons, appearing as distinct signals in the aromatic region. The hydroxyl protons typically appear as broad signals due to rapid exchange processes, while the methoxy protons produce sharp singlets at characteristic chemical shifts. The aliphatic chain protons generate complex multiplet patterns, with the olefinic protons providing crucial information about the double bond configuration.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing at characteristic downfield chemical shifts around 200 parts per million. The aromatic carbons produce distinct signals that allow for complete assignment of the phenolic ring systems. The aliphatic carbons generate signals throughout the saturated carbon region, with the olefinic carbons providing additional confirmation of the double bond presence and configuration.

Two-dimensional nuclear magnetic resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, have been instrumental in establishing complete structural assignments. These techniques allow for the unambiguous assignment of all carbon and proton signals, confirming the proposed molecular structure and providing detailed insights into the compound's conformational behavior in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and support the proposed molecular formula. The molecular ion peak appears at m/z 496, corresponding to the calculated molecular weight and confirming the molecular formula C30H40O6. High-resolution mass spectrometry measurements provide precise mass determinations that validate the elemental composition and exclude alternative molecular formulas.

Fragmentation analysis reveals several key breakdown pathways that reflect the molecule's structural features. The symmetrical nature of this compound leads to characteristic fragmentation patterns where the molecule tends to break at the central aliphatic chain, producing fragments corresponding to the phenolic termini. These fragments typically appear at m/z values around 180-200, representing various combinations of the 3-hydroxy-5-methoxyphenyl ketone moieties.

Additional fragmentation pathways involve the loss of small molecules such as carbon monoxide from the ketone functionalities, producing fragments at [M-28] and [M-56] for single and double carbon monoxide losses respectively. The methoxy groups can also be eliminated as methyl radicals, leading to fragments at [M-15] and [M-30]. These fragmentation patterns provide structural fingerprints that aid in compound identification and purity assessment.

Tandem mass spectrometry experiments allow for detailed analysis of specific fragmentation pathways, providing additional structural confirmation. The collision-induced dissociation patterns support the proposed molecular structure and help distinguish this compound from related compounds with similar molecular weights.

Stereochemical Configuration Analysis

Z/E Isomerism Determination

The stereochemical configuration of this compound represents a critical structural feature that significantly influences its biological activity and physical properties. The compound exists predominantly as the Z-isomer, characterized by the cis-configuration of the central double bond at position 10 of the hexadecene chain. This stereochemical assignment has been definitively established through comprehensive nuclear magnetic resonance analysis and chemical shift correlation studies.

Nuclear magnetic resonance coupling constant analysis provides the primary evidence for Z-configuration determination. The coupling constants between the olefinic protons typically range from 10-12 Hertz for Z-alkenes, significantly different from the 15-18 Hertz coupling constants characteristic of E-alkenes. This distinctive coupling pattern, combined with chemical shift analysis, provides unambiguous evidence for the Z-stereochemistry.

The Z-configuration introduces significant conformational constraints that affect the molecule's three-dimensional structure. Unlike the E-isomer, which would allow for extended conformations, the Z-configuration forces the aliphatic chains to adopt more compact arrangements. This stereochemical feature influences the compound's biological activity, as the spatial arrangement of the phenolic termini is critical for receptor binding and membrane interactions.

Computational modeling studies support the experimental stereochemical assignments, predicting energetic preferences for the Z-configuration under physiological conditions. The calculated energy differences between Z and E isomers suggest that the Z-form represents the thermodynamically favored configuration, consistent with the observed natural occurrence of this stereoisomer.

Conformational Flexibility Studies

The conformational behavior of this compound represents a complex interplay between the rigid double bond geometry and the flexible aliphatic chain segments. Molecular dynamics simulations reveal that the compound can adopt numerous conformational states while maintaining the fixed Z-configuration of the central double bond. The eighteen rotatable bonds within the molecule provide extensive conformational freedom, allowing for significant structural diversity.

Experimental studies using variable-temperature nuclear magnetic resonance spectroscopy demonstrate the dynamic nature of this compound conformations in solution. At ambient temperatures, the molecule undergoes rapid conformational interconversion, producing averaged nuclear magnetic resonance signals. Lower temperatures tend to slow these exchange processes, revealing discrete conformational states and providing insights into the preferred molecular geometries.

The preferred conformations tend to minimize steric interactions between the bulky phenolic termini while maximizing favorable intramolecular interactions. Computational analysis suggests that extended conformations are generally favored, with the phenolic rings positioned at maximum separation to avoid steric clashes. However, partially folded conformations can also be populated, particularly those that allow for favorable interactions between the aromatic systems and the aliphatic chain.

Solvent effects play a crucial role in determining the conformational preferences of this compound. In polar solvents, conformations that expose the hydroxyl groups to the solvent environment are favored, while in nonpolar environments, more compact conformations that shield the polar functionalities may be preferred. These solvent-dependent conformational changes have important implications for the compound's biological activity and membrane partitioning behavior.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C30H40O6 | Mass Spectrometry |

| Molecular Weight | 496.6 g/mol | Calculated |

| Melting Point | Not Determined | - |

| Topological Polar Surface Area | 93.10 Ų | Computational |

| LogP (Octanol/Water) | 6.70 | Computational |

| Rotatable Bonds | 18 | Structural Analysis |

| Hydrogen Bond Acceptors | 6 | Structural Analysis |

| Hydrogen Bond Donors | 2 | Structural Analysis |

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic Protons | 6.0-7.5 | Phenolic Ring Systems |

| Methoxy Protons | 3.8-4.0 | -OCH3 Groups |

| Olefinic Protons | 5.2-5.8 | Central Double Bond |

| Ketone Carbons | ~200 | C=O Functionalities |

| Aromatic Carbons | 110-160 | Phenolic Rings |

| Methoxy Carbons | ~55 | -OCH3 Groups |

Properties

Molecular Formula |

C30H40O6 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(Z)-1,16-bis(3-hydroxy-5-methoxyphenyl)hexadec-10-ene-1,15-dione |

InChI |

InChI=1S/C30H40O6/c1-35-28-18-23(17-26(32)21-28)16-25(31)14-12-10-8-6-4-3-5-7-9-11-13-15-30(34)24-19-27(33)22-29(20-24)36-2/h6,8,17-22,32-33H,3-5,7,9-16H2,1-2H3/b8-6- |

InChI Key |

MECWAKRVICEVGZ-VURMDHGXSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)CC(=O)CCC/C=C\CCCCCCCCC(=O)C2=CC(=CC(=C2)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CC(=O)CCCC=CCCCCCCCCC(=O)C2=CC(=CC(=C2)OC)O |

Synonyms |

1,16-bis(3-hydroxy-5-methoxyphenyl)-10-hexadecene-1,15-dione ardisenone |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Ardisenone has been studied for its antitumor properties, with several studies indicating its ability to inhibit cancer cell proliferation. Research has shown that compounds derived from Ardisia species can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, a study highlighted the effectiveness of ardisiacrispin A and B in inhibiting tumor growth and promoting apoptosis in human hepatoma cells .

Case Study: Inhibition of Hepatoma Cells

- Objective: To evaluate the cytotoxic effects of this compound derivatives on hepatoma cells.

- Method: Cell viability assays were conducted using human hepatoma Bel-7402 cells treated with varying concentrations of ardisiacrispin.

- Results: Significant reduction in cell viability was observed, indicating potential as an anticancer agent.

Antiviral Properties

This compound exhibits antiviral activity, particularly against human immunodeficiency virus (HIV). Studies have demonstrated that certain metabolites from Ardisia species can inhibit HIV replication by disrupting viral assembly and promoting cellular apoptosis .

Case Study: HIV Replication Inhibition

- Objective: To assess the antiviral efficacy of ardisiacrispin A against HIV.

- Method: The study utilized a viral replication assay to measure the effects of ardisiacrispin A on HIV-infected cells.

- Results: The compound significantly reduced viral load, showcasing its potential as an antiviral therapeutic.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Research indicates that it can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .

Case Study: Modulation of Inflammatory Markers

- Objective: To investigate the effects of this compound on inflammatory cytokines.

- Method: In vitro experiments were performed using macrophages stimulated with lipopolysaccharides (LPS).

- Results: Treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Extracts from Ardisia species have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Case Study: Antibacterial Efficacy

- Objective: To evaluate the antibacterial activity of this compound extracts.

- Method: Kirby-Bauer disc diffusion method was employed to test extracts against common bacterial pathogens.

- Results: The extracts exhibited clear zones of inhibition, indicating strong antibacterial properties.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Compounds from Ardisia have been linked to the protection of neuronal cells from oxidative stress and apoptosis .

Case Study: Neuroprotection Against Oxidative Stress

- Objective: To assess the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress.

- Method: Neuronal cell cultures were treated with hydrogen peroxide alongside varying concentrations of this compound.

- Results: Enhanced cell survival was observed in treated cultures compared to controls.

Comparison with Similar Compounds

Ardisenone shares structural and functional similarities with other terpenoid quinones, such as Tanshinone IIA (from Salvia miltiorrhiza) and Thymoquinone (from Nigella sativa). Below is a detailed comparative analysis:

Structural Comparison

| Property | This compound | Tanshinone IIA | Thymoquinone |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₂O₃ | C₁₉H₁₈O₃ | C₁₀H₁₂O₂ |

| Core Structure | Tricyclic quinone | Diterpenoid quinone | Monoterpenoid quinone |

| Functional Groups | Quinone, methyl ether | Quinone, furan ring | Quinone, isopropyl |

| Molecular Weight | 310.39 g/mol | 294.34 g/mol | 164.20 g/mol |

Key Structural Insights :

- Unlike Tanshinone IIA, which contains a furan ring, this compound features a methyl ether group, influencing its solubility and pharmacokinetics .

Functional and Pharmacological Comparison

Functional Insights :

- Potency vs. Bioavailability Trade-off: this compound exhibits higher antitumor potency than Thymoquinone but suffers from poor solubility, limiting its clinical translation .

Preparation Methods

Plant Material and Solvent Selection

The genus Ardisia (Myrsinaceae) is a rich source of triterpenoids, including bauerenol, α-amyrin, and β-amyrin, which share structural similarities with ardisenone. Fresh leaves of Ardisia cf. elliptica are typically air-dried and subjected to sequential solvent extraction. Dichloromethane (DCM) has proven effective in isolating non-polar triterpenoids due to its ability to dissolve lipophilic compounds while minimizing co-extraction of chlorophyll. For example, a DCM extract of Ardisia leaves yielded a mixture of bauerenol, α-amyrin, and β-amyrin in ratios of 2:2:1 and 1:1:1, as determined by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Extraction Yields and Triterpenoid Ratios from Ardisia cf. elliptica

| Solvent | Plant Material (g) | Extract Yield (mg) | Triterpenoid Ratio (Bauerenol:α-Amyrin:β-Amyrin) |

|---|---|---|---|

| Dichloromethane | 500 | 295 | 2:2:1 |

| Ethyl Acetate | 500 | 114 | 1:1:1 |

Chromatographic Purification

Column chromatography on silica gel (70–230 mesh) with gradient elution (5% ethyl acetate in petroleum ether) is critical for resolving triterpenoid mixtures. Thin-layer chromatography (TLC) with vanillin-sulfuric acid visualization ensures purity, while NMR (¹H and ¹³C) confirms structural identity. These methods could be adapted for this compound isolation, assuming analogous polarity and functional groups.

Chemical Synthesis via Hetero-Diels-Alder Cyclization

Biomimetic Dimerization Strategy

The synthesis of aritasone, a sesquiterpenoid dimer, via ultra-high-pressure (19 kbar) hetero-Diels-Alder dimerization of (-)-pinocarvone provides a template for this compound synthesis. This reaction proceeds through a [4+2] cycloaddition, forming a spirochroman skeleton under conditions mimicking biosynthetic pathways (Scheme 1). While aritasone required 19 kbar pressure for 58% yield, such extremes suggest enzymatic catalysis (in vivo) or alternative synthetic routes may be necessary for scalable this compound production.

Table 2: Reaction Conditions for Hetero-Diels-Alder Dimerization

| Starting Material | Pressure (kbar) | Temperature (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| (-)-Pinocarvone | 19 | Ambient | 72 | 58 | Aritasone |

Post-Cyclization Modifications

Following cyclization, ester hydrolysis and crystallization are employed to isolate the final product. X-ray crystallography and NMR spectroscopy are indispensable for confirming regioselectivity and stereochemistry. For this compound, analogous steps—such as ketone formation via oxidation of tertiary alcohols—could be integrated, though specific conditions would depend on functional group compatibility.

Mechanistic Considerations and Biosynthetic Pathways

Enzymatic Catalysis Hypotheses

The extreme pressure required for aritasone synthesis raises questions about its biosynthesis. Proposed Diels-Alderase enzymes could catalyze cyclohexene formation in vivo, bypassing the need for ultra-high pressure. For this compound, oxidative enzymes (e.g., cytochrome P450s) might mediate ketone formation from precursor alcohols, as observed in triterpenoid biosynthesis.

Stereochemical Control

Chiral pool strategies, utilizing naturally occurring enantiopure precursors like (-)-pinocarvone, ensure stereochemical fidelity. In this compound synthesis, similar approaches—such as leveraging chiral terpene building blocks—could mitigate racemization risks during ketone formation.

Analytical and Validation Techniques

Structural Elucidation

¹H NMR resonances for olefinic protons (δ 5.11–5.39) and methyl groups (δ 0.7–1.2) are diagnostic for triterpenoids. For this compound, ketone carbonyl signals (δ 200–220 ppm in ¹³C NMR) would be pivotal for identification. X-ray crystallography remains the gold standard for unambiguous structure determination, as demonstrated in aritasone characterization.

Purity Assessment

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) ensures purity, particularly for complex mixtures . For synthetic this compound, gas chromatography (GC-MS) could monitor reaction progress and byproduct formation.

Q & A

Basic: What are the established methods for isolating Ardisenone from natural sources, and how can researchers optimize yield and purity?

Answer:

Isolation of this compound typically involves chromatographic techniques (e.g., HPLC, column chromatography) coupled with solvent partitioning. To optimize yield and purity, researchers should:

- Conduct preliminary phytochemical screening to identify extraction solvents with high selectivity for this compound.

- Systematically vary parameters like temperature, solvent polarity, and flow rates during chromatography to minimize co-elution of impurities.

- Validate purity using orthogonal analytical methods (e.g., NMR and LC-MS) to confirm structural integrity .

Basic: How can spectroscopic techniques (e.g., NMR, MS) be systematically applied to determine this compound’s structural conformation?

Answer:

A multi-spectral approach is critical:

- NMR : Use 2D experiments (COSY, HSQC, HMBC) to resolve proton-carbon correlations and confirm stereochemistry.

- Mass Spectrometry : Employ high-resolution MS (HRMS) to determine molecular formulas and fragmentation patterns.

- Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in spectral assignments .

Advanced: What experimental designs are optimal for investigating this compound’s in vivo mechanisms of action while minimizing confounding variables?

Answer:

Use randomized controlled trials (RCTs) with:

- Stratified sampling to account for biological variability in animal/human models.

- Blinding protocols to reduce observer bias.

- Dose-escalation frameworks to distinguish dose-dependent effects from background noise.

Include negative controls (e.g., vehicle-only groups) and validate findings through independent replication .

Advanced: How should researchers address contradictory findings in this compound’s bioactivity across different cell lines or model organisms?

Answer:

Contradictions often arise from methodological variability. Mitigate this by:

- Cross-validation : Replicate studies using standardized protocols (e.g., ATCC cell lines, defined culture conditions).

- Meta-analysis : Systematically review experimental variables (e.g., exposure duration, solvent carriers) to identify confounding factors.

- Mechanistic studies : Use gene-editing tools (CRISPR) or knock-out models to isolate this compound-specific pathways .

Advanced: What strategies validate this compound’s target binding specificity in complex biological systems?

Answer:

- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to quantify binding affinity.

- Thermal shift assays : Measure protein stability changes upon this compound binding.

- Silico docking : Compare predicted binding poses with empirical mutagenesis data to confirm target engagement .

Basic: What are the key considerations in designing dose-response studies for this compound to ensure reproducibility?

Answer:

- Range-finding experiments : Identify the EC50/IC50 range via pilot studies.

- Logarithmic dosing : Use 10-fold serial dilutions to capture threshold effects.

- Temporal analysis : Include time-course evaluations to distinguish acute vs. chronic responses.

Document solvent compatibility (e.g., DMSO tolerance thresholds) to avoid artifacts .

Advanced: How can computational modeling (e.g., molecular docking) be integrated with empirical data to predict this compound’s structure-activity relationships?

Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding modes against known targets (e.g., kinases).

- QSAR models : Corrogate computational predictions with in vitro activity data to refine pharmacophore models.

- Dynamic simulations : Apply molecular dynamics (MD) to assess binding stability under physiological conditions .

Advanced: What methodological approaches are critical when studying this compound’s synergistic effects with other compounds?

Answer:

- Isobolographic analysis : Quantify synergy/additivity using fixed-ratio combinations.

- Network pharmacology : Map shared signaling pathways between this compound and co-administered drugs.

- Mechanistic deconvolution : Use pathway-specific inhibitors to isolate synergistic interactions .

Basic: What quality control protocols are essential for ensuring batch-to-batch consistency in this compound samples used in research?

Answer:

- Certified reference materials (CRMs) : Compare experimental batches against standardized samples.

- Stability testing : Monitor degradation under storage conditions (e.g., light, temperature) via accelerated aging studies.

- Inter-laboratory validation : Share samples with collaborating labs to confirm analytical reproducibility .

Advanced: How can multi-omics approaches (transcriptomics, proteomics) be strategically employed to map this compound’s systemic effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.